molecular formula C17H17N3O B15147931 2-Benzyl-4-(3-methoxyphenyl)pyrazol-3-amine

2-Benzyl-4-(3-methoxyphenyl)pyrazol-3-amine

Cat. No.: B15147931
M. Wt: 279.34 g/mol
InChI Key: ZMQZILQBLMHOFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Benzyl-4-(3-methoxyphenyl)pyrazol-3-amine is a compound belonging to the pyrazole family, which is known for its diverse biological and chemical properties. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound has a benzyl group at the 2-position, a 3-methoxyphenyl group at the 4-position, and an amine group at the 3-position of the pyrazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyl-4-(3-methoxyphenyl)pyrazol-3-amine can be achieved through various synthetic routes. One common method involves the condensation of 3-methoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized with benzyl bromide in the presence of a base such as potassium carbonate to yield the desired pyrazole derivative .

Industrial Production Methods

Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of microwave irradiation to accelerate the reaction, as well as the use of catalysts such as zinc oxide to improve the efficiency of the cyclization step .

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-4-(3-methoxyphenyl)pyrazol-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and methoxyphenyl positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Benzyl bromide in the presence of a base like potassium carbonate.

Major Products Formed

    Oxidation: Formation of benzyl alcohol derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted pyrazole derivatives.

Scientific Research Applications

2-Benzyl-4-(3-methoxyphenyl)pyrazol-3-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Benzyl-4-(3-methoxyphenyl)pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may act as an inhibitor of p38MAPK, a kinase involved in inflammatory responses . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Benzyl-4-(3-methoxyphenyl)pyrazol-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the benzyl and methoxyphenyl groups enhances its reactivity and potential therapeutic applications compared to other pyrazole derivatives.

Properties

Molecular Formula

C17H17N3O

Molecular Weight

279.34 g/mol

IUPAC Name

2-benzyl-4-(3-methoxyphenyl)pyrazol-3-amine

InChI

InChI=1S/C17H17N3O/c1-21-15-9-5-8-14(10-15)16-11-19-20(17(16)18)12-13-6-3-2-4-7-13/h2-11H,12,18H2,1H3

InChI Key

ZMQZILQBLMHOFW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=C(N(N=C2)CC3=CC=CC=C3)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.